molecular formula C5H11F2NO2S B14000307 n,n-Bis(2-fluoroethyl)methanesulfonamide CAS No. 1998-78-3

n,n-Bis(2-fluoroethyl)methanesulfonamide

Cat. No.: B14000307
CAS No.: 1998-78-3
M. Wt: 187.21 g/mol
InChI Key: PUFGWUPFRCMTQQ-UHFFFAOYSA-N
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Description

N,N-Bis(2-fluoroethyl)methanesulfonamide is a fluorinated sulfonamide derivative of interest in specialized chemical and materials research. Compounds within this class are frequently investigated as building blocks in organic synthesis and as potential functional components in advanced material systems . In research applications, structurally similar sulfonamides have demonstrated significant value. For instance, bis(fluorosulfonyl)imide (FSI)-based salts are extensively studied for their unique electrochemical properties and are applied in the development of next-generation electrolytes for lithium-ion and lithium metal batteries . Furthermore, research shows that molecules containing sulfonate and fluorine functional groups can act as bifunctional electrolyte additives. These additives participate in forming stable, ion-conductive interphases on electrode surfaces, which enhances the performance and longevity of high-voltage batteries . The presence of fluorine atoms in the 2-fluoroethyl groups may contribute to the formation of robust interphases, improving Li + ionic conductivity . This compound is intended for research and development purposes only. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

CAS No.

1998-78-3

Molecular Formula

C5H11F2NO2S

Molecular Weight

187.21 g/mol

IUPAC Name

N,N-bis(2-fluoroethyl)methanesulfonamide

InChI

InChI=1S/C5H11F2NO2S/c1-11(9,10)8(4-2-6)5-3-7/h2-5H2,1H3

InChI Key

PUFGWUPFRCMTQQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CCF)CCF

Origin of Product

United States

Preparation Methods

General Synthetic Route

The predominant method for synthesizing this compound involves the nucleophilic substitution reaction between methanesulfonyl chloride and 2-fluoroethylamine. This reaction proceeds via the nucleophilic attack of the amine on the sulfonyl chloride, followed by elimination of hydrochloric acid, resulting in the sulfonamide bond formation.

Reaction Scheme:

$$
\text{Methanesulfonyl chloride} + 2 \times \text{2-fluoroethylamine} \rightarrow \text{this compound} + 2 \text{HCl}
$$

This reaction is typically carried out under controlled temperature conditions with a base to neutralize the generated hydrochloric acid and to drive the reaction to completion.

Detailed Procedure

  • Reagents:

    • Methanesulfonyl chloride (CH3SO2Cl)
    • 2-Fluoroethylamine (FCH2CH2NH2)
    • Base (commonly triethylamine or an equivalent organic base)
    • Solvent (anhydrous dichloromethane or tetrahydrofuran)
  • Conditions:

    • Temperature: 0°C to room temperature
    • Atmosphere: Inert (nitrogen or argon) to prevent moisture interference
    • Reaction time: Several hours to overnight depending on scale and conditions
  • Workup:

    • The reaction mixture is quenched with water or brine.
    • The organic layer is separated, washed with water and brine to remove inorganic salts.
    • Drying over anhydrous magnesium sulfate.
    • Concentration under reduced pressure.
    • Purification typically by silica gel chromatography or preparative HPLC to yield the pure compound.

This method yields this compound in moderate to good yields (~65% reported) with high purity after chromatographic purification.

Alternative and Related Synthetic Approaches

While the direct sulfonylation of 2-fluoroethylamine with methanesulfonyl chloride is the standard approach, related sulfonamide syntheses involve protection-deprotection strategies or the use of silyl-protected intermediates in multi-step sequences for more complex derivatives. For example, tert-butyldimethylchlorosilane has been used to protect hydroxyl groups in related sulfonamide syntheses, facilitating selective reactions.

Analytical Data and Purification

Purification Techniques

Characterization Data

Parameter Value
Molecular Formula C5H11F2NO2S
Molecular Weight 187.21 g/mol
CAS Number 1998-78-3
IUPAC Name This compound
Standard InChI InChI=1S/C5H11F2NO2S/c1-11(9,10)8(4-2-6)5-3-7/h2-5H2,1H3
Standard InChIKey PUFGWUPFRCMTQQ-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)N(CCF)CCF

These data confirm the identity and purity of the compound after synthesis and purification.

Research Discoveries and Observations

Reactivity and Modifications

This compound, as a sulfonamide, can undergo further chemical modifications, particularly at the nitrogen atoms. Such modifications can improve biological activity, including antibacterial properties, by altering binding affinity and metabolic stability.

Biological and Medicinal Chemistry Relevance

The fluorine atoms in the 2-fluoroethyl groups enhance the compound’s lipophilicity and resistance to metabolic degradation, which are desirable traits in drug candidates. Sulfonamide derivatives like this compound have been investigated for antimicrobial and anticancer activities, with fluorinated analogs showing improved efficacy and stability.

Summary Table of Preparation Method

Step Description Conditions/Notes
1. Reagents Mixing Combine methanesulfonyl chloride and 2-fluoroethylamine Use inert atmosphere, anhydrous solvent
2. Reaction Stir at 0°C to room temperature Base added to neutralize HCl formed
3. Workup Partition between organic solvent and brine Extract aqueous phase with organic solvent
4. Drying Dry organic extracts over magnesium sulfate Remove solvent under reduced pressure
5. Purification Silica gel chromatography and/or preparative HPLC Gradient elution with EtOAc/heptane
6. Yield Typically 60–70% Depends on scale and purity required

Chemical Reactions Analysis

Types of Reactions: n,n-Bis(2-fluoroethyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the 2-fluoroethyl groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products include substituted sulfonamides.

    Oxidation Reactions: Products include sulfonic acids.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

n,n-Bis(2-fluoroethyl)methanesulfonamide has several scientific research applications:

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

    Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of n,n-Bis(2-fluoroethyl)methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The 2-fluoroethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Bis(2-Haloethyl)methanesulfonamides

These compounds differ by the halogen substituent (F, Cl, I) on the ethyl groups, significantly altering reactivity and applications.

Compound Name CAS Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
N,N-Bis(2-fluoroethyl)methanesulfonamide 1998-78-3 F C₅H₁₀F₂NO₂S 209.21 High lipophilicity; pharmaceutical intermediate
N,N-Bis(2-chloroethyl)methanesulfonamide 54533-09-4 Cl C₅H₁₀Cl₂NO₂S 243.11 Alkylating agent; potential antitumor activity
N,N-Bis(2-iodoethyl)methanesulfonamide 473-49-4 I C₅H₁₁I₂NO₂S 403.02 Bulky substituents; limited solubility; specialized synthesis

Key Findings :

  • Chloroethyl analogs (e.g., CAS 54533-09-4) exhibit strong alkylating activity, akin to nitrogen mustards, by forming aziridinium intermediates that crosslink DNA .
  • Fluoroethyl derivatives are less reactive due to the strong C-F bond but offer improved metabolic stability and membrane permeability .
  • Iodoethyl analogs are rarely used in drug design due to poor stability and high molecular weight but may serve as radiolabeling precursors.

Hydroxyethyl and Methylsulfonyloxyethyl Derivatives

Substituents like hydroxyl or methylsulfonyloxy groups modulate solubility and reactivity.

Compound Name CAS Substituent Molecular Formula Molecular Weight (g/mol) Applications References
N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide 7146-67-0 OH (benzene sulfonamide) C₁₆H₁₉NO₄S 321.39 Antibacterial, antithyroid agents
N,N-Bis[2-(methylsulfonyloxy)ethyl]methanesulfonamide 473-51-8 OSO₂CH₃ C₇H₁₅NO₈S₃ 377.40 Pro-drug; releases alkylating agents upon hydrolysis

Key Findings :

  • Hydroxyethyl sulfonamides (e.g., CAS 7146-67-0) are water-soluble and used in pharmaceuticals for antibacterial and antimetabolite actions .
  • Methylsulfonyloxyethyl derivatives act as pro-drugs, where enzymatic cleavage releases reactive intermediates for targeted alkylation .

Comparison with Nitrogen Mustards and Phosphoramide Derivatives

While structurally distinct, nitrogen mustards and phosphoramide derivatives share bis(2-chloroethyl) groups, enabling cross-comparison of alkylation mechanisms.

Compound Name CAS Core Structure Key Mechanism Applications References
Phosphoramide mustard N/A Phosphorodiamidate Forms aziridinium intermediates via HCl elimination Cyclophosphamide metabolite; antitumor
HN1 (Nitrogen mustard) 538-07-8 Bis(2-chloroethyl)amine DNA crosslinking via aziridinium ions Chemotherapy, chemical warfare
This compound 1998-78-3 Methanesulfonamide Potential alkylation via fluoride displacement Under research

Key Findings :

  • Nitrogen mustards (e.g., HN1) and phosphoramide mustard directly alkylate DNA through aziridinium intermediates, causing cytotoxic effects .
  • This compound may exhibit milder alkylating activity due to fluorine’s poor leaving-group ability, but its lipophilicity could enhance tissue penetration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Bis(2-fluoroethyl)methanesulfonamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution using methanesulfonyl chloride and bis(2-fluoroethyl)amine. Pyridine or triethylamine is typically used as a base to neutralize HCl byproducts. For example, in analogous sulfonamide syntheses (e.g., N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide), refluxing in dichloromethane for 4 hours with a 1:1.1 molar ratio of amine to sulfonyl chloride achieves ~77% yield after crystallization .
  • Key Variables :

ParameterOptimal RangeImpact on Yield
Temperature40–60°CHigher temps accelerate reaction but risk decomposition
SolventCH₂Cl₂, THFPolar aprotic solvents improve solubility
BasePyridine, Et₃NExcess base (>1.1 eq) prevents acid-mediated side reactions

Q. What spectroscopic techniques are most effective for characterizing This compound?

  • ¹⁹F NMR : Critical for confirming fluorine substituents. Fluorine chemical shifts typically appear at δ −70 to −90 ppm for CF₂ groups in similar fluorinated sulfonamides .
  • X-ray Crystallography : Resolves stereoelectronic effects (e.g., pyramidal geometry at nitrogen, dihedral angles between substituents). For N,N-Bis(2-hydroxyethyl) analogs, crystal packing is stabilized by O–H···O hydrogen bonds (2.7–3.0 Å) and C–H···π interactions .

Advanced Research Questions

Q. How does the fluorinated ethyl group influence the compound’s stability under acidic/basic conditions?

  • Mechanistic Insight : The electron-withdrawing fluorine atoms increase resistance to hydrolysis compared to hydroxyethyl analogs. In N-ethyl-2-(2-methoxyethoxy)-N,N-bis(2-(2-methoxyethoxy)ethyl) derivatives, fluorinated sulfonamides exhibit stable ionic liquid behavior up to 150°C .
  • Degradation Pathways :

  • Acidic conditions: Protonation at sulfonamide nitrogen followed by C–N bond cleavage.
  • Basic conditions: SN2 displacement at β-fluoroethyl carbons (rare unless strong nucleophiles present).

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